7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Overview
Description
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the benzothiazepine class. Benzothiazepines are known for their diverse pharmacological activities, including their use as calcium channel blockers and potential therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Appropriate substituted aniline and thioglycolic acid.
Reaction Conditions: Cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Batch or Continuous Flow Processes: Depending on the scale of production.
Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) or crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiazepines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with enzymes or receptors.
Medicine: Potential therapeutic agent for conditions such as hypertension, anxiety, or epilepsy.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one would involve its interaction with specific molecular targets, such as:
Calcium Channels: Inhibition of calcium influx, leading to relaxation of smooth muscle and reduction of blood pressure.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the central nervous system, modulating neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine with similar pharmacological properties.
Thiazesim: A benzothiazepine derivative with potential therapeutic applications.
Uniqueness
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one may have unique properties such as:
Specificity: Higher selectivity for certain molecular targets.
Potency: Greater efficacy at lower doses.
Safety Profile: Reduced side effects compared to similar compounds.
Properties
IUPAC Name |
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h3-4,8H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVRGQQATGKEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCSC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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